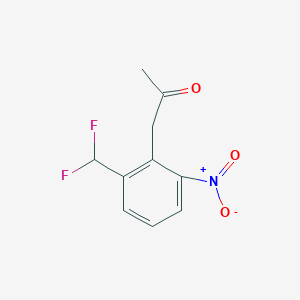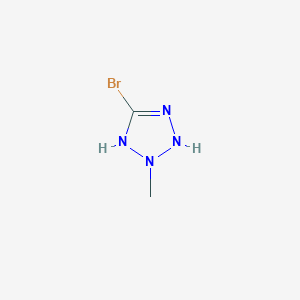
5-bromo-2-methyl-2,3-dihydro-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methyl-1H-tetrazole is a heterocyclic compound with the molecular formula C2H3BrN4 It is a derivative of tetrazole, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-1H-tetrazole typically involves the reaction of 5-bromo-1-methyl-1H-tetrazole with appropriate reagents under controlled conditions. One common method includes the use of bromine and a suitable solvent, such as acetonitrile, under reflux conditions. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of 5-Bromo-2-methyl-1H-tetrazole may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-methyl-1H-tetrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation or reduction, leading to the formation of various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in different chemical syntheses and applications.
Aplicaciones Científicas De Investigación
5-Bromo-2-methyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
- 5-Bromo-1-methyl-1H-tetrazole
- 2-Methyl-1H-tetrazole
- 5-Chloro-2-methyl-1H-tetrazole
Comparison: 5-Bromo-2-methyl-1H-tetrazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties compared to its analogs. The bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic properties.
Propiedades
Fórmula molecular |
C2H5BrN4 |
|---|---|
Peso molecular |
164.99 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-1,3-dihydrotetrazole |
InChI |
InChI=1S/C2H5BrN4/c1-7-5-2(3)4-6-7/h6H,1H3,(H,4,5) |
Clave InChI |
JNMMTULYWGZZNW-UHFFFAOYSA-N |
SMILES canónico |
CN1NC(=NN1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



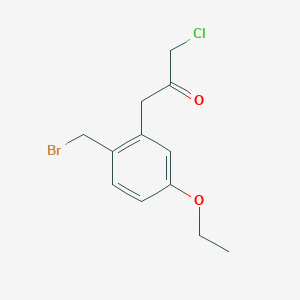
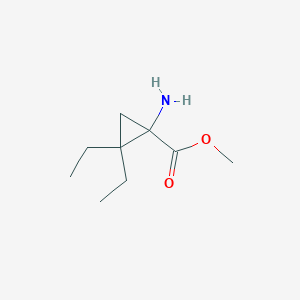
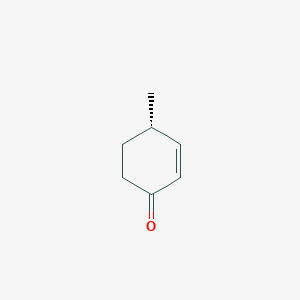
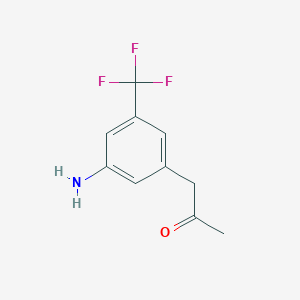
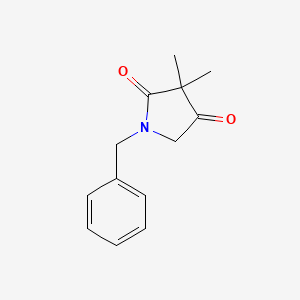
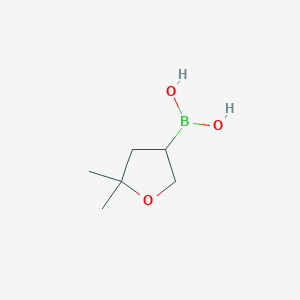
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
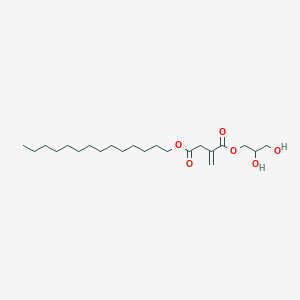

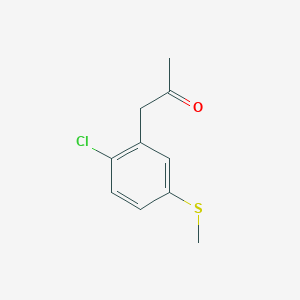
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)
